2-Chloro-6-(trifluoromethoxy)pyridine
Overview
Description
2-Chloro-6-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3ClF3NO It is a pyridine derivative characterized by the presence of a chlorine atom at the second position and a trifluoromethoxy group at the sixth position on the pyridine ring
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
While the specific mechanism of action for “2-Chloro-6-(trifluoromethoxy)pyridine” is not mentioned in the search results, it is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Safety data sheets recommend wearing personal protective equipment/face protection when handling “2-Chloro-6-(trifluoromethoxy)pyridine”. It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .
Future Directions
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries are expected to continue to grow . The major use of TFMP derivatives is currently in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a chloropyridine precursor. One common method is the nucleophilic substitution reaction where a chloropyridine is reacted with a trifluoromethoxide source under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine derivative with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Suzuki-Miyaura Coupling:
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with the trifluoromethyl group at the fourth position.
Uniqueness: 2-Chloro-6-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFNUCAMADABAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678831 | |
Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-70-5 | |
Record name | 2-Chloro-6-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(trifluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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